4-Bromo-5-phenylthiazole-2-carbaldehyde
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Overview
Description
4-Bromo-5-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . It is a useful research chemical, often utilized in various scientific studies and industrial applications. The compound is characterized by its white to brown solid physical form and is typically stored at +4°C .
Preparation Methods
The synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-bromo-5-phenylthiazole with a formylating agent to introduce the aldehyde group at the 2-position of the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
4-Bromo-5-phenylthiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-5-phenylthiazole-2-carbaldehyde has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound useful in studying the molecular basis of diseases and in the development of new therapeutic agents .
Comparison with Similar Compounds
4-Bromo-5-phenylthiazole-2-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-5-phenylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Phenylthiazole-2-carbaldehyde:
4-Bromo-2-thiazolecarboxaldehyde: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the aldehyde group, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-5-phenyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFGLPJAQZFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.